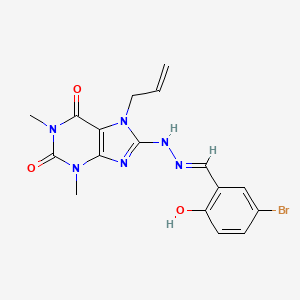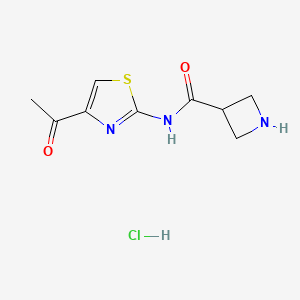
2-Amino-3-(3-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(3-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a propanoic acid moiety, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-chloro-5-methylsulfanylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with a suitable alkyl halide to form the desired propanoic acid derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the amino group, depending on the desired product.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium hydroxide or alcohols in the presence of a base can facilitate substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Dechlorinated Amino Acids: From reduction reactions.
Hydroxy or Alkoxy Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
2-Amino-3-(3-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(3-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and sulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Amino-3-(3-chlorophenyl)propanoic acid
- 2-Amino-3-(5-methylsulfanylphenyl)propanoic acid
- 2-Amino-3-(3-chloro-5-methylphenyl)propanoic acid
Comparison: Compared to these similar compounds, 2-Amino-3-(3-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride is unique due to the presence of both chloro and methylsulfanyl substituents on the phenyl ring. This combination of functional groups can enhance its reactivity and specificity in chemical and biological applications.
Propiedades
IUPAC Name |
2-amino-3-(3-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S.ClH/c1-15-8-3-6(2-7(11)5-8)4-9(12)10(13)14;/h2-3,5,9H,4,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSSJSYHPDVJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)CC(C(=O)O)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2460492.png)
![3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2460493.png)
![4-(4-bromo-2-fluorobenzyl)-2-(5-chloro-2-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2460494.png)

![4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile](/img/structure/B2460497.png)
![N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2460498.png)
![5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2460502.png)


![Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2460506.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2460507.png)

